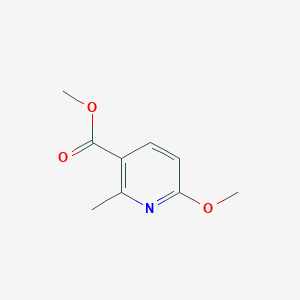

Methyl 6-methoxy-2-methylnicotinate

Description

Significance of Pyridine-Based Esters in Synthetic Chemistry

Pyridine (B92270) is a fundamental heterocyclic aromatic compound, structurally akin to benzene (B151609) but with a nitrogen atom replacing one of the carbon-hydrogen units. wikipedia.org This substitution imparts unique properties that make pyridine and its derivatives, especially esters, invaluable in synthetic chemistry. rsc.org The pyridine framework is a privileged scaffold found in thousands of medicinally important molecules. rsc.org

The utility of pyridine-based esters stems from the predictable reactivity of the pyridine ring. The electron-withdrawing nature of the nitrogen atom generally directs nucleophilic attacks to the positions adjacent (2) and opposite (4) to it, while electrophilic substitutions occur at the 3- and 5-positions. wikipedia.org This allows for controlled, regioselective modifications. Furthermore, the nitrogen atom's basic and nucleophilic character is often harnessed to catalyze reactions. For instance, in the formation of esters (esterification), pyridine can activate the reacting species, accelerating the chemical transformation. stackexchange.comechemi.com The foundational Hantzsch pyridine synthesis, a multi-component reaction to build the pyridine ring from simpler molecules, further underscores the significance of this class of compounds in creating diverse and complex structures. fiveable.me

Overview of the Nicotinate (B505614) Ester Scaffold in Contemporary Research

Nicotinate esters, formally known as pyridine-3-carboxylate esters, represent a particularly important subclass of pyridine derivatives. Their parent, nicotinic acid (niacin or vitamin B3), is a vital biological molecule. wikipedia.org Simple esters like methyl nicotinate are well-characterized and used in topical pharmaceutical preparations for their ability to cause vasodilation (widening of blood vessels), which increases blood flow. nih.govnih.govwikipedia.org

In the landscape of modern chemical research, the nicotinate ester structure is a frequent starting point for the development of new therapeutic agents. The related compound, methyl 6-methylnicotinate (B8608588), serves as a key building block for the anti-inflammatory drug Etoricoxib and for molecules designed to interact with enzymes in the central nervous system. The ester functional group is highly versatile; it can be converted into other functionalities such as acids, alcohols, or amides, providing a chemical handle to generate a wide array of derivatives for biological screening. The naturally occurring alkaloid arecoline, which features a nicotinate-like structure, has been investigated for its effects on cholinergic receptors in the nervous system. wikipedia.org

Properties

IUPAC Name |

methyl 6-methoxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-8(10-6)12-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCSATDVCLSGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analogues of Methyl 6 Methoxy 2 Methylnicotinate

Synthesis of Substituted Methyl Nicotinate (B505614) Derivatives

The synthesis of substituted methyl nicotinate derivatives from precursors like 2-amino-n-methylpyridines has been established as a versatile method for creating a library of compounds with varied electronic and steric properties. researchgate.net General methodologies allow for the introduction of substituents such as nitro (NO₂), bromo (Br), and dimethylamino (Me₂N) groups at the 6-position of the nicotinate ring. researchgate.net This is typically achieved through a series of reactions starting from the corresponding 2-amino-n-methylpyridine. researchgate.net

Furthermore, the core structure of methyl 6-methylnicotinate (B8608588), a closely related compound, is a precursor for more complex substituted pyridines. For instance, it can be used to synthesize methyl 6-(3-...) derivatives, showcasing its utility as a building block in organic synthesis. The introduction of an oxygen-containing substituent, such as a methoxy (B1213986) group, at the 6-position has been shown to be beneficial in certain contexts, as a 6-methoxy derivative of a nicotinohydrazide hybrid demonstrated superior anti-mycobacterial activity compared to its unsubstituted counterpart.

The esterification of the corresponding nicotinic acid is a common route to these methyl esters. For example, methyl 6-methylnicotinate is synthesized by the esterification of 6-methylnicotinic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). chemicalbook.com This reaction is typically carried out under reflux conditions. chemicalbook.com An alternative industrial process involves the oxidation of 2-methyl-5-ethylpyridine using nitric acid at elevated temperatures, followed by esterification. environmentclearance.nic.ingoogle.com

Generation of Bromo- and Cyano-Substituted Analogues

The introduction of bromo and cyano groups onto the pyridine (B92270) ring of nicotinate derivatives provides valuable handles for further chemical transformations, such as cross-coupling reactions.

Bromination: General methods have been developed for the synthesis of methyl 6-bromonicotinates starting from 2-amino-5-methylpyridine. researchgate.net A common approach for the bromination of methyl ketones involves the use of bromine in methanol. orgsyn.org While this method is highly regiospecific for certain ketones, the direct bromination of substituted pyridines can lead to a mixture of products. orgsyn.org For instance, the bromination of 4-hydroxy-6-methylnicotinic acid can be achieved, and the resulting bromo-derivative can be further modified. rsc.org In a specific example, methyl 4-bromo-6-methylnicotinate was synthesized and subsequently converted to its 1-oxide, demonstrating the utility of the bromo-substituent for further functionalization. rsc.org In the synthesis of more complex heterocyclic systems, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, a brominated quinoline (B57606) precursor is utilized. google.com

Cyanation: The introduction of a cyano group can be achieved through various methods. One common strategy involves the dehydration of an aldoxime. For example, in the synthesis of arecoline, a related tetrahydropyridine, an oxime is dehydrated to a nitrile using acetic anhydride. wikipedia.org This nitrile is then converted to the corresponding methyl ester. wikipedia.org Another approach involves the reaction of a suitable precursor with a cyanide source. For example, 4-cyanobenzyl bromide can be reacted with N-methyl piperazine (B1678402) to form a cyano-containing intermediate, which is then hydrolyzed to the corresponding carboxylic acid. environmentclearance.nic.in

The following table summarizes the synthesis of a bromo-substituted nicotinate derivative:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-hydroxy-6-methylnicotinic acid | 1. EDCI, DMAP, DCM, MeOH, reflux; 2. (details for bromination not fully specified) | Methyl 4-bromo-6-methylnicotinate | 82% (for a related step) | rsc.org |

Synthesis of Nicotinamide (B372718) Analogues and Ribosides via Nicotinate Esters

Methyl nicotinate esters, including methyl 6-methoxy-2-methylnicotinate, are key intermediates in the synthesis of nicotinamide analogues and their corresponding ribosides, which are precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD⁺).

The conversion of a methyl nicotinate to a nicotinamide derivative can be achieved through amidation. A green and efficient method for this transformation utilizes the enzyme Novozym® 435 from Candida antarctica in a continuous-flow microreactor. nih.gov This enzymatic approach allows for the reaction of methyl nicotinates with various amines and benzylamines in an environmentally friendly solvent like tert-amyl alcohol, resulting in high yields of the corresponding nicotinamide derivatives in significantly shorter reaction times compared to batch processes. nih.gov

The synthesis of β-nicotinamide riboside (β-NR) often proceeds through a nicotinate ester riboside intermediate. nih.govbeilstein-journals.org A widely adopted two-step methodology involves the coupling of a nicotinic acid ester, such as ethyl nicotinate, with a protected ribose sugar, like 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govbeilstein-journals.org This stereoselective reaction yields the β-isomer of the O-alkyl nicotinate riboside. beilstein-journals.org Subsequent treatment with ammonia (B1221849) in methanol simultaneously removes the acetyl protecting groups and converts the ester to the amide, furnishing β-NR. nih.govbeilstein-journals.org Mechanistic studies have revealed that methyl nicotinate riboside can be an intermediate in this process, especially at low temperatures, indicating that methoxide (B1231860) can be more reactive than ammonia towards the activated riboside ester. nih.govbeilstein-journals.org These nicotinic acid and nicotinate ribosides have been shown to effectively increase NAD⁺ concentrations in mammalian cells. nih.gov

The table below outlines a general enzymatic synthesis of nicotinamide derivatives:

| Starting Material | Amine | Conditions | Product Yield | Reference |

| Methyl nicotinate | Isobutylamine | Novozym® 435, tert-amyl alcohol, 50°C, 35 min (flow) | 81.6–88.5% | nih.gov |

Incorporation into Polycyclic Systems and Complex Scaffolds

This compound and its close analogues serve as versatile building blocks for the construction of more complex polycyclic and heterocyclic systems. The inherent reactivity of the pyridine ring and its substituents allows for a range of cyclization and condensation reactions.

For example, derivatives of methyl 6-methylnicotinate can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. This typically involves the conversion of the methyl ester to a nicotinic acid hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide then serves as a key intermediate that can be condensed with various aldehydes to form Schiff bases, which are precursors to the final oxadiazole ring system.

In another example, a derivative, ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate, was synthesized as a key intermediate for a series of anti-tumor agents. mdpi.com This was achieved by reacting an enaminone with ethyl acetoacetate (B1235776) in the presence of acetic acid and ammonium (B1175870) acetate (B1210297) under reflux. mdpi.com This nicotinate was then converted to the corresponding nicotinohydrazide and subsequently to a series of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. mdpi.com

Furthermore, N-phenacyl derivatives of methoxynitropyridines, which can be derived from nitropyridin-2-ones, undergo base-catalyzed cyclization to form 5-hydroxy-8-nitroindolizines or acid-catalyzed cyclization to yield 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salts. mdpi.com These pyridinium (B92312) salts can then be rearranged into 5-methoxy-8-nitroindolizines, demonstrating the utility of the nicotinate-related scaffold in constructing fused bicyclic systems. mdpi.com

The following table presents an example of incorporating a nicotinate derivative into a polycyclic system:

| Nicotinate Derivative | Reaction | Resulting Scaffold | Reference |

| Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate | 1. Hydrazine hydrate2. Isocyanate/isothiocyanate | 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides | mdpi.com |

| N-Phenacyl-2-methoxy-beta-nitropyridine | Base (MeONa) | 5-Hydroxy-8-nitroindolizine | mdpi.com |

Reactivity and Reaction Mechanisms of Methyl 6 Methoxy 2 Methylnicotinate Systems

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in Methyl 6-methoxy-2-methylnicotinate possesses a unique reactivity pattern towards substitution reactions, influenced by the existing substituents. The methoxy (B1213986) group at the 6-position and the methyl group at the 2-position are electron-donating, which tends to activate the pyridine ring towards electrophilic attack. Conversely, the methyl ester group at the 3-position is electron-withdrawing, deactivating the ring towards electrophiles and activating it towards nucleophiles.

Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyridine derivatives, particularly when a good leaving group is present at an activated position. While the methoxy group itself is not an exceptional leaving group, its presence can influence the regioselectivity of nucleophilic attack if other leaving groups are introduced onto the ring. The electron-withdrawing character of the methyl ester group would facilitate nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6). Given the substitution pattern of this compound, any potential nucleophilic substitution would be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Halogenated Derivatives

Halogenated derivatives of this compound are valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

For instance, a bromo-substituted derivative of the core this compound structure has been successfully employed in a Suzuki-Miyaura coupling reaction. This specific example highlights the utility of this chemical approach for elaborating the pyridine core. The general scheme for such a reaction involves the palladium-catalyzed coupling of the halogenated pyridine derivative with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

Table 1: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Halogenated this compound derivative | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Na₂CO₃) | Aryl-substituted this compound derivative |

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridine ring, making it a crucial strategy in the synthesis of diverse molecular architectures for various applications. The efficiency and regioselectivity of the Suzuki-Miyaura coupling are influenced by factors such as the choice of catalyst, ligand, base, and solvent.

Mechanistic Investigations of Ester Hydrolysis and Transesterification

The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry. The mechanisms of these reactions can be catalyzed by either acid or base.

Ester Hydrolysis:

Under acidic conditions, the hydrolysis of the methyl ester likely proceeds through a series of protonation and nucleophilic attack steps. The carbonyl oxygen of the ester is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the corresponding carboxylic acid, 6-methoxy-2-methylnicotinic acid.

In a basic medium, the hydrolysis, often termed saponification, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion, a good leaving group, leads to the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt.

Transesterification:

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.

For example, in a base-catalyzed transesterification, an alkoxide ion (RO⁻) from the new alcohol attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide ion (CH₃O⁻) to yield the new ester and regenerating the alkoxide catalyst. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Unexpected Reaction Pathways and Side Reactions

In the course of chemical transformations involving this compound and related pyridine derivatives, unexpected reaction pathways and the formation of side products can occur, influenced by the specific reagents and reaction conditions employed.

One area where side reactions are documented is in the synthesis of related methyl nicotinate (B505614) derivatives. For instance, during the synthesis of Methyl-6-methyl nicotinate through the oxidation of 5-Ethyl-2-methyl pyridine with nitric acid at elevated temperatures, a competing side reaction can lead to the formation of a dicarboxylic acid (Dinicotinic Acid). Subsequent esterification then yields a diester byproduct alongside the desired monoester.

While specific studies on unexpected reactions of this compound are not extensively detailed in the available literature, the inherent reactivity of the substituted pyridine ring suggests potential for other, less common transformations. For instance, under certain catalytic conditions, C-S bond cleavage has been observed in pyridine-2-thiol (B7724439) derivatives, indicating that cleavage of bonds adjacent to the pyridine ring can be a feasible, albeit sometimes unexpected, process. The presence of the methoxy group might also lead to unforeseen reactions under harsh conditions, such as demethylation or ring-opening, although these would likely require specific and forcing reaction environments.

The potential for such side reactions underscores the importance of careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 6-methoxy-2-methylnicotinate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: In ¹H NMR spectra of a related compound, methyl 4-bromo-6-methylnicotinate, recorded in Chloroform-d (CDCl₃) at 400 MHz, characteristic signals are observed. rsc.org These include a singlet at 8.79 ppm attributed to the proton on the pyridine (B92270) ring, another singlet at 7.40 ppm for another ring proton, a singlet at 3.85 ppm corresponding to the methoxy (B1213986) group protons, and a singlet at 2.47 ppm for the methyl group protons. rsc.org For this compound, the chemical shifts would be influenced by the specific electronic environment created by the methoxy and methyl substituents on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For the related methyl 4-bromo-6-methylnicotinate in CDCl₃ at 101 MHz, signals appear at δ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, and 24.00. rsc.org These peaks correspond to the carbonyl carbon, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbon. rsc.org The precise chemical shifts for this compound would similarly reflect the number and electronic nature of the carbon atoms in the molecule.

Table 1: Representative NMR Data for a Structurally Related Nicotinate (B505614) Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | 8.79 | s | CDCl₃ |

| ¹H | 7.40 | s | CDCl₃ |

| ¹H | 3.85 | s | CDCl₃ |

| ¹H | 2.47 | s | CDCl₃ |

| ¹³C | 164.62 | - | CDCl₃ |

| ¹³C | 162.43 | - | CDCl₃ |

| ¹³C | 151.43 | - | CDCl₃ |

| ¹³C | 132.95 | - | CDCl₃ |

| ¹³C | 128.65 | - | CDCl₃ |

| ¹³C | 124.61 | - | CDCl₃ |

| ¹³C | 52.46 | - | CDCl₃ |

| ¹³C | 24.00 | - | CDCl₃ |

Note: Data is for methyl 4-bromo-6-methylnicotinate as a representative example. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, offering a molecular fingerprint based on the absorption or scattering of infrared radiation.

FT-IR Spectroscopy: The FT-IR spectrum of a molecule provides information on its functional groups. For a related compound, 2-methoxy-6-methylpyridine (B1310761), C-C heteroaromatic stretching vibrations are observed between 1650-1400 cm⁻¹. researchgate.net Specifically, in the FT-IR spectrum, these vibrations appear at 1753 and 1612 cm⁻¹. researchgate.net Ring in-plane bending modes for this compound are observed at 888 cm⁻¹. researchgate.netresearchgate.net For Methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, another related molecule, the vibrational wavenumbers have been computed using density functional theory (DFT) and show good agreement with experimental values. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. In the FT-Raman spectrum of 2-methoxy-6-methylpyridine, the C-C stretching vibrations are found at 1744, 1601, and 1503 cm⁻¹. researchgate.netresearchgate.net Theoretical calculations using methods like HF/6-31G* and B3LYP/6-31G have been employed to simulate the vibrational spectra of related molecules, aiding in the assignment of observed bands. oatext.com

Table 2: Key Vibrational Frequencies for Related Pyridine Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Compound |

| C-C Stretching | 1753, 1612 | 1744, 1601, 1503 | 2-methoxy-6-methylpyridine |

| Ring In-plane Bending | 888 | - | 2-methoxy-6-methylpyridine |

Note: Data is for 2-methoxy-6-methylpyridine as a representative example. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula.

For the related compound methyl 4-bromo-6-methylnicotinate, HRMS data has been reported, confirming its elemental composition. rsc.org Similarly, HRMS is used to characterize other related intermediates in synthetic pathways. rsc.org In the case of the parent compound, methyl nicotinate, the exact mass is listed as 137.047678 g/mol . spectrabase.com Mass spectra for methyl nicotinate are available, often obtained through techniques like gas chromatography-mass spectrometry (GC-MS), which provides fragmentation patterns useful for structural elucidation. spectrabase.comnist.gov

Table 3: Mass Spectrometry Data for Methyl Nicotinate

| Technique | Parameter | Value |

| Exact Mass | Molecular Formula | 137.047678 g/mol |

| Molecular Weight | C₇H₇NO₂ | 137.14 g/mol |

Note: Data is for the parent compound methyl nicotinate. spectrabase.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, UV-Vis spectra can reveal the presence of conjugated π-electron systems.

The UV-Vis spectrum of the related compound methyl nicotinate has been recorded in methanol (B129727). spectrabase.com While specific absorption maxima (λmax) are not detailed in the provided search results, the technique is valuable for confirming the presence of the pyridine ring and understanding its electronic properties, which are influenced by the attached substituents.

Quantum Chemical and Computational Investigations of Methyl 6 Methoxy 2 Methylnicotinate Systems

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. arxiv.org It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net For Methyl 6-methoxy-2-methylnicotinate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. jocpr.com The initial coordinates for such an optimization can be derived from X-ray crystallography data of similar molecules. jocpr.com The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Vibrational frequency analysis not only confirms the stability of the optimized geometry but also allows for the prediction of the infrared (IR) and Raman spectra. oatext.com Calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental spectra, accounting for anharmonicity and methodological approximations. nih.gov A complete assignment of vibrational modes can be achieved using methods like the Total Energy Distribution (TED) analysis. nih.gov For the title compound, characteristic vibrational modes would include C-H stretching of the methyl and methoxy (B1213986) groups, C=O stretching of the ester, C-O stretching, and various vibrations of the pyridine (B92270) ring. jocpr.comoatext.com

Table 1: Representative Optimized Geometrical Parameters for a Nicotinate (B505614) Derivative (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Specific values for this compound require dedicated computational analysis.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-N-C (ring) | ~118° |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide a suite of tools to analyze the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.commaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the methoxy and ester groups, reflecting its nucleophilic character. The LUMO is likely distributed over the pyridine ring and the carbonyl group of the ester, indicating the sites susceptible to nucleophilic attack. aimspress.comresearchgate.net The HOMO and LUMO energies can be calculated using DFT methods, and these values are essential for understanding charge transfer interactions within the molecule. nih.govmaterialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Properties This table shows representative data derived from FMO analysis. Actual values for the title compound would be determined via specific DFT calculations.

| Quantum Chemical Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. researchgate.netresearchgate.net Negative regions (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while positive regions (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would show significant negative potential around the oxygen atoms of the carbonyl group and the methoxy group, as well as the nitrogen atom of the pyridine ring, highlighting these as the most likely sites for electrophilic interaction. jocpr.comresearchgate.net Positive potential would be expected around the hydrogen atoms, particularly those of the methyl groups. This analysis provides a clear, intuitive picture of the molecule's reactivity patterns. aimspress.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (bonds, lone pairs, core pairs, and antibonds). wisc.eduusc.edu This method provides detailed information about charge distribution, hybridization, and intramolecular charge transfer (ICT) or electron delocalization. usc.edu By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stability arising from these delocalization effects. nih.gov

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a measure of electron localization in a molecule. jussieu.frwikipedia.org They offer a powerful method for visualizing and understanding chemical bonding, revealing the spatial regions corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where high values (close to 1) indicate a high probability of finding a localized electron pair, characteristic of covalent bonds and lone pairs. aps.org

For this compound, ELF and LOL analyses would clearly delineate the core electron shells of the carbon, nitrogen, and oxygen atoms. researchgate.net Furthermore, they would show distinct basins of high localization corresponding to the C-C, C-H, C-N, C-O covalent bonds, and the lone pairs on the oxygen and nitrogen atoms. researchgate.net This provides a chemically intuitive picture that aligns with Lewis structures and VSEPR theory. wikipedia.org

Mechanistic Studies through Computational Approaches

Computational chemistry is an invaluable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations can determine the activation energies (the energy barrier between reactants and the transition state) and reaction energies, providing quantitative insights into the feasibility and kinetics of a chemical process. mdpi.commdpi.com

For this compound, computational mechanistic studies could explore various reactions. For example, the hydrolysis of the ester group could be modeled to understand its stability in aqueous environments. Other potential studies could involve modeling its synthesis or its role as an intermediate in more complex reactions, identifying the most likely pathways and the factors that control reactivity and selectivity.

Solvation Effects in Theoretical Calculations (e.g., IEFPCM Model)

In the realm of computational chemistry, accurately modeling the influence of a solvent environment is crucial for predicting the behavior of a molecule in solution. For systems like this compound, the surrounding solvent molecules can significantly alter its geometric and electronic properties. Theoretical calculations often employ solvation models to account for these interactions, with the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) being a widely used and effective method.

The IEFPCM model treats the solvent as a continuous, polarizable medium rather than as individual molecules. This approach simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. The solute molecule is placed within a cavity in this dielectric continuum, and the charge distribution of the solute polarizes the surrounding medium. In turn, this polarized dielectric creates a reaction field that perturbs the solute's electronic structure. This mutual interaction is solved iteratively until self-consistency is achieved, providing a more accurate representation of the molecule's state in solution compared to gas-phase calculations.

While specific computational studies on this compound are not extensively detailed in the public domain, research on analogous compounds like methyl nicotinate demonstrates the application and utility of the IEFPCM model. researchgate.net For instance, in studies of methyl nicotinate, the IEFPCM model has been used in conjunction with Density Functional Theory (DFT) to investigate the effects of various solvents, such as water, ethanol, methanol (B129727), and DMSO, on the molecule's properties. researchgate.net

These theoretical investigations typically analyze how different solvent environments impact key quantum chemical parameters. The choice of solvent can influence the calculated outcomes for molecular geometries, electronic properties, and spectroscopic predictions.

Detailed Research Findings:

Theoretical studies on related pyridine carboxylates reveal that solvent polarity plays a significant role in stabilizing different electronic states. For example, properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent environment.

In a typical study, the molecular structure is first optimized in the gas phase. Subsequently, the IEFPCM model is applied to re-optimize the geometry in different solvents. The resulting data allows for a comparative analysis of how the solvent modulates the molecule's characteristics.

Key parameters affected by the solvent in these types of calculations include:

Dipole Moment: The calculated dipole moment of a molecule generally increases with the polarity of the solvent, reflecting the stabilization of a more polarized electronic structure.

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. This gap often changes in the presence of a solvent.

UV-Vis Spectra: The absorption wavelengths (λmax) in simulated UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT) coupled with the IEFPCM model, can be compared with experimental data to validate the computational approach. researchgate.net

Non-Linear Optical (NLO) Properties: The solvent can significantly influence the calculated first-order hyperpolarizability, a key parameter for NLO materials. researchgate.net

The following tables represent hypothetical data for this compound, illustrating the typical effects of different solvents as calculated using the DFT/IEFPCM method.

Table 1: Calculated Dipole Moment and HOMO-LUMO Gap in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | 1.00 | 2.50 | -6.80 | -1.50 | 5.30 |

| Dioxane | 2.21 | 2.95 | -6.85 | -1.55 | 5.30 |

| Ethanol | 24.55 | 3.80 | -6.95 | -1.65 | 5.30 |

| Methanol | 32.63 | 3.90 | -7.00 | -1.70 | 5.30 |

| DMSO | 46.68 | 4.10 | -7.05 | -1.75 | 5.30 |

| Water | 78.39 | 4.25 | -7.10 | -1.80 | 5.30 |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Calculated UV-Vis Absorption Wavelengths in Different Solvents

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 265 | 0.15 | HOMO -> LUMO |

| Ethanol | 270 | 0.18 | HOMO -> LUMO |

| Water | 272 | 0.20 | HOMO -> LUMO |

This table is interactive. Users can sort the data by clicking on the column headers.

Academic Research Applications in Heterocyclic Chemistry

Studies on Pyridine (B92270) Ring System Functionalization

The functionalization of the pyridine ring is heavily influenced by its electron-deficient nature, which makes it susceptible to nucleophilic attack but challenging for electrophilic substitution compared to benzene (B151609). The substituents on Methyl 6-methoxy-2-methylnicotinate—a methoxy (B1213986) group, a methyl group, and a methyl ester—play a crucial role in directing further chemical transformations.

Research on the functionalization of 2-methoxy-6-methylpyridine (B1310761), a direct precursor, has shown that various positions on the pyridine ring can be selectively targeted. researchgate.net For instance, bromination can be directed to the 5-position. researchgate.net Subsequent reactions can then be carried out at either the benzylic position of the methyl group or through a lithium-bromine exchange to introduce a wide array of electrophiles. researchgate.net

For this compound, the existing substituents would direct further functionalization:

Electrophilic Aromatic Substitution: The methoxy group at the 6-position is an activating, ortho-para directing group, while the methyl group at the 2-position is also activating and ortho-para directing. The methyl nicotinate (B505614) group at the 3-position is a deactivating, meta-directing group. The combined influence of these groups would likely direct incoming electrophiles to the C5 position.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the ester group could facilitate nucleophilic substitution, particularly at the C4 and C6 positions. However, the presence of the electron-donating methoxy and methyl groups at C6 and C2 respectively would somewhat mitigate this effect.

Metalation: Directed ortho metalation is a powerful tool for pyridine functionalization. The methoxy group could potentially direct lithiation to the C5 position.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Expected Position of Functionalization |

| Bromination | NBS, acid catalyst | C5 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Lithiation/Electrophilic Quench | n-BuLi, then E⁺ | C5 |

Exploration of Substituent Effects in Pyridinecarboxylates

The electronic properties of the substituents on a pyridine ring significantly influence its reactivity and the properties of the resulting molecules. In this compound, the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing methyl carboxylate group is of key interest.

The methoxy group, particularly at the 2- or 6-position, is known to decrease the basicity of the pyridine nitrogen through both inductive electron withdrawal and steric hindrance. nih.gov This reduced basicity can be advantageous in certain reactions, preventing unwanted side reactions that can occur with more basic pyridines. nih.gov For example, in Robinson annulation reactions, the use of methoxy-substituted pyridines leads to significantly higher yields compared to their non-methoxylated counterparts. nih.gov

The methyl group at the 2-position, being electron-donating, slightly increases the electron density of the ring. The methyl ester group at the 3-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.

The combined electronic effects of the substituents in this compound can be summarized as follows:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methoxy | 6 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates C5 for electrophilic attack, deactivates the ring overall, reduces nitrogen basicity. |

| Methyl | 2 | Electron-donating (inductive and hyperconjugation) | Activates C3 and C5 for electrophilic attack. |

| Methyl Nicotinate | 3 | Electron-withdrawing (resonance and inductive) | Deactivates the ring for electrophilic attack, activates C2, C4, and C6 for nucleophilic attack. |

The study of such substituent effects is crucial for designing new molecules with specific electronic and, consequently, biological or material properties. For instance, tuning the electronic nature of the pyridine ring is a key strategy in the development of new drugs. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing Methyl 6-methoxy-2-methylnicotinate, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl esterification of 6-methoxy-2-methylnicotinic acid using thionyl chloride (SOCl₂) followed by methanol treatment is a common approach. Alternative routes may include Suzuki-Miyaura coupling for introducing substituents .

Purity Validation:

- Chromatography: Use reverse-phase HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess purity.

- Spectroscopy: Confirm structure via -NMR (e.g., methoxy singlet at ~3.8 ppm) and mass spectrometry (expected molecular ion at m/z 195.2 for CHNO) .

Basic: What safety protocols and storage conditions are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis or oxidation. Avoid proximity to strong acids/bases .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., methyl groups at 2.3 ppm for CH and 3.8 ppm for OCH) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (CHNO) and detect impurities.

- Melting Point: Compare observed values (e.g., 99–101°C) to literature for consistency .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions under inert atmospheres.

- Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation.

- Workup: Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Advanced: How do environmental conditions (pH, temperature) affect the compound’s stability?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 3–9) at 40°C. Monitor via HPLC for decomposition products (e.g., nicotinic acid derivatives).

- Thermal Analysis: Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .

- Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced: What strategies resolve contradictions in spectral data or bioactivity results?

Methodological Answer:

- Purity Reassessment: Re-run HPLC with a diode-array detector (DAD) to check for co-eluting impurities.

- Stereochemical Confirmation: Use 2D NMR (e.g., NOESY) to verify regiochemistry if unexpected bioactivity arises.

- Replicate Experiments: Compare results across multiple batches to distinguish experimental error from inherent variability .

Advanced: How to design an ecological risk assessment for laboratory waste containing this compound?

Methodological Answer:

- Toxicity Screening: Use Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays.

- Biodegradation Studies: Apply OECD 301F (manometric respirometry) to assess persistence.

- Regulatory Compliance: Follow EPA guidelines for disposal and consult SDS Section 13 (Disposal Considerations) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states for methoxy group substitution.

- Docking Studies: Predict binding affinity in biological targets (e.g., enzymes) using AutoDock Vina.

- Retrosynthetic Analysis: Apply AI-based tools (e.g., Chematica) to propose alternative synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.